

# Comprehensive Technical Guide: 5-Fluoro-2-nitrophenyl 3-methylbenzoate

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## Compound of Interest

**Compound Name:** 5-Fluoro-2-nitrophenyl 3-methylbenzoate

**CAS No.:** 219688-25-2

**Cat. No.:** B2599732

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## Executive Summary

**5-Fluoro-2-nitrophenyl 3-methylbenzoate** (CAS: 219688-25-2) is a specialized organic intermediate characterized by a molecular weight of 275.23 g/mol. [1][2][3] Structurally, it is an activated ester derived from 3-methylbenzoic acid and 5-fluoro-2-nitrophenol.

In drug development, this compound serves as a critical acylating agent. The electron-withdrawing nature of the ortho-nitro and meta-fluoro substituents on the phenolic ring activates the carbonyl carbon, facilitating facile nucleophilic attack by amines. This guide details the physicochemical standards, synthetic pathways, and analytical validation protocols required for its rigorous application in medicinal chemistry.

## Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight of 275.23 g/mol must be used for all molarity calculations.

**Table 1: Physicochemical Specifications**

Property	Value	Notes
Molecular Weight	275.23 g/mol	Average mass for stoichiometric calc.
Exact Mass	275.0594 g/mol	Monoisotopic mass for HRMS validation.
Molecular Formula	C <sub>14</sub> H <sub>10</sub> FNO <sub>4</sub>	
CAS Number	219688-25-2	Primary identifier.[1][3]
Physical State	Solid (Pale Yellow)	Typical of nitrophenyl esters.
Solubility	DCM, THF, DMF	Hydrolytically unstable in basic aqueous media.

## Isotopic Distribution for Mass Spectrometry

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), the molecular ion

or

will not correspond simply to the average weight.

- Monoisotopic Mass (C<sub>14</sub>H<sub>10</sub>FNO<sub>4</sub>): 275.0594 Da

- Expected

: 276.0667 m/z

- Expected

: 298.0486 m/z

## Part 2: Synthetic Methodology (Autonomy & Causality)

Expertise Note: While commercial sources exist, in-house preparation is often required to ensure fresh activation, as nitrophenyl esters can degrade via hydrolysis over time. The most

robust method involves Steglich esterification or Acid Chloride coupling. The protocol below utilizes the Acid Chloride method for superior atom economy and purification ease.

## Reagents

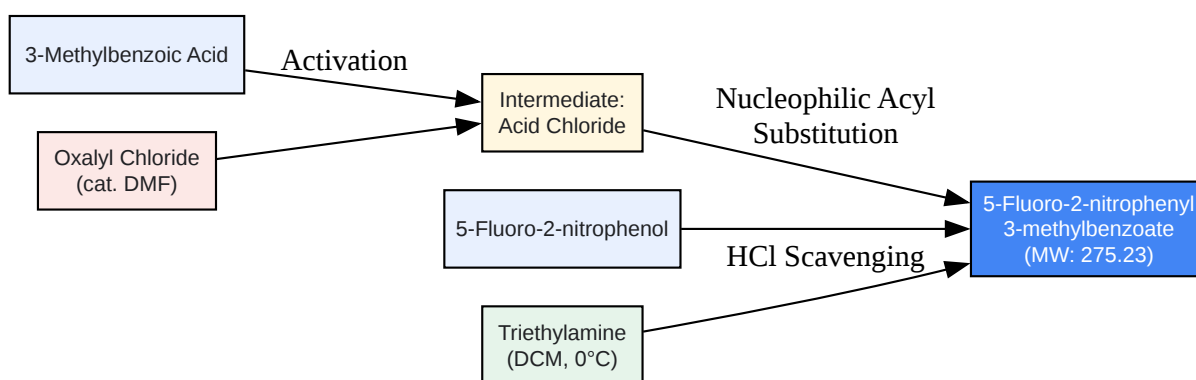
- Precursor A: 3-Methylbenzoic acid (m-Toluic acid)
- Precursor B: 5-Fluoro-2-nitrophenol[4]
- Activator: Thionyl Chloride ( ) or Oxalyl Chloride
- Base: Triethylamine ( ) or Pyridine

## Step-by-Step Protocol

- Activation (Acid Chloride Formation):
  - Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DCM.
  - Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.
  - Causality: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, drastically accelerating the conversion to acid chloride.
  - Stir at RT for 2 hours until gas evolution ( , , ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
- Coupling (Esterification):
  - Redissolve the crude acid chloride in anhydrous DCM.

- Add 5-fluoro-2-nitrophenol (1.0 eq) and cool to 0°C.
- Add (1.5 eq) dropwise.
- Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation.
- Stir for 4-6 hours, allowing the solution to warm to RT.
- Workup & Purification:
  - Wash organic layer with 1M HCl (to remove amine), saturated (to remove unreacted phenol), and brine.
  - Dry over and concentrate.
  - Recrystallize from Ethanol/Hexane if necessary.

## Visualization: Synthesis Workflow



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Figure 1: Logical flow for the chemical synthesis of the target ester via acid chloride activation.

## Part 3: Analytical Validation (Trustworthiness)

A self-validating system requires confirming both the structure and the purity.

### High-Resolution Mass Spectrometry (HRMS)

- Method: ESI-TOF (Positive Mode).
- Acceptance Criteria: The observed mass must be within 5 ppm of the calculated monoisotopic mass (275.0594).
- Diagnostic: Presence of a hydrolysis peak (157.01 for the nitrophenol) indicates sample degradation.

### Nuclear Magnetic Resonance (NMR)[5][6][7]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Methyl Group: Singlet approx.  
2.45 ppm (3H).
  - Benzoate Region: Multiplets  
7.4–8.0 ppm (4H).
  - Nitrophenyl Region: The proton ortho to the nitro group will be significantly deshielded (> 8.0 ppm). The fluorine coupling will split signals into doublets/multiplets.
- <sup>19</sup>F NMR:
  - Single signal around  
-100 to -110 ppm (typical for fluoro-aromatics).

## Part 4: Functional Application in Drug Development

This molecule is not merely an endpoint; it is a reagent. It belongs to the class of "Active Esters."

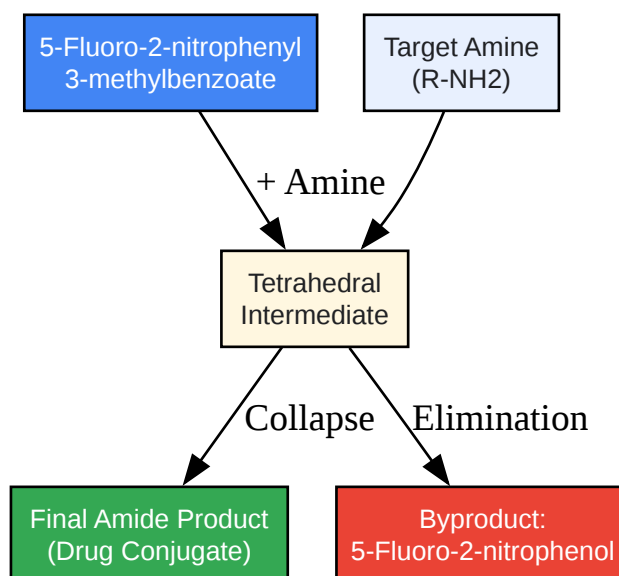
Mechanism of Action: The 5-fluoro-2-nitrophenol moiety is a good leaving group (

approx 6-7). When reacted with a primary or secondary amine (e.g., a drug pharmacophore or amino acid), the amine attacks the carbonyl, expelling the nitrophenol and forming a stable amide bond.

Advantages over Standard Coupling Reagents (EDC/HATU):

- **Selectivity:** Can be isolated and stored, allowing for controlled reactions without excess coupling reagents in the final pot.
- **Monitoring:** The release of the nitrophenolate byproduct is often yellow, providing a visual indicator of reaction progress.

## Visualization: Activation Pathway



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Figure 2: The mechanistic pathway of amide bond formation utilizing the active ester.

## References

- PubChem. (2025).[5][6] 5-Fluoro-2-nitrophenol (Precursor Data). National Library of Medicine. Retrieved from [\[Link\]](#)

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## Sources

- [1. 219500-20-6|5-fluoro-2-nitrophenyl 4-\(chloromethyl\)benzoate|BLD Pharm \[bldpharm.com\]](#)
- [2. 151793-21-4|methyl 5-fluoro-2-methoxy-3-nitrobenzoate|BLD Pharm \[bldpharm.com\]](#)
- [3. 219688-25-2|5-fluoro-2-nitrophenyl 3-methylbenzoate|BLD Pharm \[bldpharm.com\]](#)
- [4. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents \[patents.google.com\]](#)
- [5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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